molecular formula C21H19N3O3 B2576495 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1798623-74-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2576495
CAS No.: 1798623-74-1
M. Wt: 361.401
InChI Key: FGLYQQGCLMVXEK-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran carboxamide moiety linked to a pyrrolidine ring, which is further substituted with a benzo[d]oxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Carboxamide Core: This can be achieved by reacting benzofuran-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the carboxamide linkage.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via cyclization reactions involving suitable precursors such as 1,4-diketones or amino alcohols.

    Introduction of the Benzo[d]oxazole Group: This step involves the formation of the benzo[d]oxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative through cyclization.

    Coupling Reactions: The final step involves coupling the pyrrolidine intermediate with the benzofuran carboxamide core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted benzofuran or benzo[d]oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated, such as inhibition of inflammatory mediators or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Carboxamides: Compounds with similar benzofuran carboxamide structures but different substituents.

    Benzo[d]oxazole Derivatives: Compounds featuring the benzo[d]oxazole moiety with various functional groups.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with different substituents.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its three distinct structural motifs: benzofuran, benzo[d]oxazole, and pyrrolidine. This combination confers unique chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20(19-12-14-6-1-3-9-17(14)26-19)22-13-15-7-5-11-24(15)21-23-16-8-2-4-10-18(16)27-21/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYQQGCLMVXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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